2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C16H18N6O2S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of compounds containing heterocyclic structures like 1,2,4-triazole and pyrazole demonstrates significant interest due to their broad spectrum of biological activities. For instance, heterocyclic compounds have been optimized for various properties, including solubility and brain penetration, showing promise as selective antagonists for human adenosine A3 receptors. Such compounds exhibit potential for therapeutic application, especially in addressing conditions like epilepsy and microbial infections (Bezençon et al., 2017; Jung et al., 2004).
Antimicrobial Evaluation
Compounds incorporating pyrazole and 1,2,4-triazole moieties have shown notable antimicrobial properties. For example, synthesis efforts have led to the creation of derivatives that demonstrate activity against a range of microbial agents, including bacteria and fungi. Such studies are critical for the development of new antimicrobial agents, potentially offering effective treatments against resistant strains (Emmadi et al., 2015).
Anticancer Activity
Research into the synthesis of heterocyclic compounds has also extended into exploring their potential as anticancer agents. The strategic integration of pyrazole and 1,2,4-triazole fragments into new substances may influence certain types of activities, including anticancer properties. The ability of these compounds to interact with various biological targets increases their potential as therapeutic agents against cancer (Al-Sanea et al., 2020).
Pharmacological Evaluation
Pharmacological evaluations of synthesized heterocyclic compounds have provided insights into their biological activities, including anticonvulsant and cholinesterase inhibitory effects. Such studies are vital for the development of new drugs targeting neurological disorders. The diversity of biological activities associated with these compounds underscores their potential in drug discovery and development (Tarikogullari et al., 2010; Tarikogullari et al., 2015).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives are generally favorable, contributing to their bioavailability .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the efficacy of pyrazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-21-9-12(15(20-21)24-3)14-18-19-16(22(14)2)25-10-13(23)17-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGMWRLTQOUEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.